REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH:10](O)[CH3:11])=[CH:6][CH:5]=1.C(Br)(Br)(Br)[Br:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([Br:15])[CH3:11])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C(C)O)=O
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Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
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C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
3.71 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Type
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EXTRACTION
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Details
|
The aqueous solution was extracted with CH2Cl2 (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography in hexanes/ethyl acetate (5%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C(C)Br)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |